5-氨基-3-甲基-异噻唑-4-腈

描述

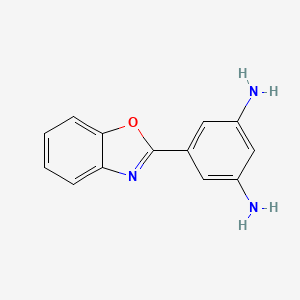

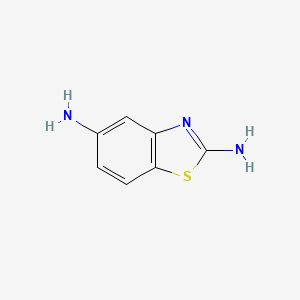

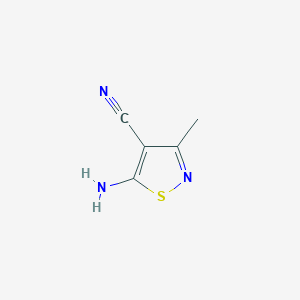

“5-Amino-3-methyl-isothiazole-4-carbonitrile” is a chemical compound with the molecular formula C5H5N3S and a molecular weight of 139.18 g/mol . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “5-Amino-3-methyl-isothiazole-4-carbonitrile” consists of 5 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . More detailed structural analysis, such as bond lengths and angles, are not available in the retrieved sources.

Chemical Reactions Analysis

The chemical reactions involving “5-Amino-3-methyl-isothiazole-4-carbonitrile” are not explicitly mentioned in the retrieved sources.

Physical And Chemical Properties Analysis

“5-Amino-3-methyl-isothiazole-4-carbonitrile” is a solid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the retrieved sources .

科学研究应用

Pharmacology

5-Amino-3-methyl-isothiazole-4-carbonitrile: has been utilized in pharmacological research as a precursor for several inhibitors and anticancer agents. Its role in the development of MMP12 inhibitors and Aurora kinase inhibitors is particularly noteworthy . These inhibitors are crucial in the study of cancer as MMP12 plays a role in tumor progression and metastasis, while Aurora kinases are essential for cell division and have been implicated in cancer when overexpressed .

Organic Synthesis

In the realm of organic synthesis, 5-Amino-3-methyl-isothiazole-4-carbonitrile serves as a building block for the synthesis of various heterocyclic compounds. Its reactivity with different reagents allows for the creation of a wide array of molecules with potential pharmacological activities. The compound’s versatility in forming bonds with other elements makes it a valuable asset in the synthesis of complex organic molecules .

Medicinal Chemistry

The compound’s significance in medicinal chemistry arises from its application in synthesizing N-Heterocyclic indolyl glyoxylamides , which are explored as potential anticancer agents . The ability to modify the isothiazole ring by introducing different functional groups makes it a flexible tool for designing new drugs with improved efficacy and safety profiles.

Industrial Chemistry

Industrial applications of 5-Amino-3-methyl-isothiazole-4-carbonitrile include its use as an intermediate in the manufacture of more complex chemical entities. Its stability under various conditions and reactivity with other industrial chemicals make it a candidate for large-scale synthesis processes .

Biochemistry Research

In biochemistry, this compound is studied for its interaction with biological macromolecules. It can be used to investigate enzyme mechanisms, receptor-ligand interactions, and the synthesis of biomolecules. The compound’s structural similarity to naturally occurring molecules allows researchers to probe the biochemical pathways with modified versions of the compound .

Agricultural Chemistry

While direct applications in agricultural chemistry are not extensively documented, the potential of 5-Amino-3-methyl-isothiazole-4-carbonitrile in this field lies in its chemical properties that could be harnessed to synthesize compounds with herbicidal or pesticidal activities. Its role as a precursor in the synthesis of various bioactive molecules suggests that it could contribute to the development of new agricultural chemicals .

作用机制

Target of Action

It is used in pharmacological studies as a precursor for mmp12 inhibitors and aurora kinase inhibitors .

Mode of Action

As a precursor to MMP12 inhibitors and Aurora kinase inhibitors, it may interact with these targets to inhibit their activity .

Biochemical Pathways

The compound’s influence on biochemical pathways is likely related to its role as a precursor to MMP12 inhibitors and Aurora kinase inhibitors . These inhibitors can affect various biochemical pathways, including those involved in cell cycle regulation and extracellular matrix degradation .

Result of Action

As a precursor to mmp12 inhibitors and aurora kinase inhibitors, its effects may be related to the inhibition of these targets .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .

安全和危害

未来方向

属性

IUPAC Name |

5-amino-3-methyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-3-4(2-6)5(7)9-8-3/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQFZPWSFDVYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363506 | |

| Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methyl-isothiazole-4-carbonitrile | |

CAS RN |

41808-35-9 | |

| Record name | 5-Amino-3-methyl-4-isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41808-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the significance of 5-Amino-3-methylisothiazole-4-carbonitrile in the synthesis of isothiazolo[5,4-d]pyrimidines?

A1: 5-Amino-3-methylisothiazole-4-carbonitrile serves as a crucial starting material for synthesizing a variety of 4-amino-3-methylisothiazolo[5,4-d]pyrimidines. The research demonstrates this by reacting the compound with orthoesters, followed by cyclization with primary amines []. This highlights its utility as a building block for more complex heterocyclic compounds with potential biological activity.

Q2: Besides its use in synthesizing pyrimidine derivatives, what other reactions involving 5-Amino-3-methylisothiazole-4-carbonitrile are discussed in the paper?

A2: The paper also explores the hydrolysis of 5-Amino-3-methylisothiazole-4-carbonitrile to its corresponding amide. This amide can then be cyclized with orthoesters to yield 5H-isothiazolo[5,4-d]pyrimidin-4-ones []. Additionally, the reaction of 5-Amino-3-methylisothiazole-4-carbonitrile with sodium methyl xanthate provides access to pyrimidinethione derivatives [], broadening the scope of its synthetic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。